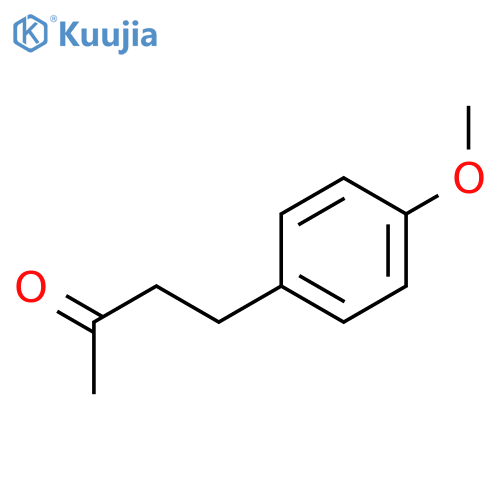Cas no 104-20-1 (4-(4-Methoxyphenyl)-2-butanone)

104-20-1 structure
商品名:4-(4-Methoxyphenyl)-2-butanone
4-(4-Methoxyphenyl)-2-butanone 化学的及び物理的性質
名前と識別子
-
- 4-(4-methoxyphenyl)butan-2-one
- 4-(4-Methoxyphenyl)-2-butanone
- 4-(4-Methoxyphenyl)-
- BUTANONE, 4-(p-METHOXYPHENYL)-2-(AS)
- 4-Methoxybenzylacetone
- Anisylacetone
- 4-(p-Methoxyphenyl)butan-2-one
- Raspberry ketone methyl ether
- ent20,279
- FEMA 2672
- ANISALACETONE
- 4-ANISYLACETONE
- PARA ANISYL ACETONE
- FRAMBINONMETHYLAETHER
- p-Methoxybenzylacetone
- 4-(4-
- ENT 20,279
-
- MDL: MFCD00008791
- インチ: 1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3
- InChIKey: PCBSXBYCASFXTM-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CCC1=CC=C(C=C1)OC
- BRN: 1869592
計算された属性
- せいみつぶんしりょう: 178.09900
- どういたいしつりょう: 178.09938
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色から淡黄色の油状液体で、花の香りと果物の味がします。
- 密度みつど: 1.046 g/mL at 25 °C(lit.)
- ゆうかいてん: 10°C(lit.)
- ふってん: 177°C/25mmHg(lit.)
- フラッシュポイント: 華氏温度:>235.4°f
摂氏度:>113°c - 屈折率: n20/D 1.519(lit.)
- すいようせい: Not miscible in water.
- PSA: 26.30000
- LogP: 2.21680
- FEMA: 2672
- ようかいせい: 未確定
4-(4-Methoxyphenyl)-2-butanone セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S23-S24/25
- RTECS番号:EL9085500
-
危険物標識:

- セキュリティ用語:S24/25
- リスク用語:R36/37/38
- TSCA:Yes
- ちょぞうじょうけん:日陰、乾燥、暗い場所、密閉容器または円筒に保存します。不適合な材料、火元、訓練されていない人から離れてください。セキュリティラベル領域。容器/ガスボンベを人身から保護する。
4-(4-Methoxyphenyl)-2-butanone 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-(4-Methoxyphenyl)-2-butanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0756-25ml |
4-(4-Methoxyphenyl)-2-butanone |
104-20-1 | 96.0%(GC) | 25ml |
¥290.0 | 2022-06-10 | |
| Enamine | EN300-16160-0.5g |
4-(4-methoxyphenyl)butan-2-one |
104-20-1 | 95% | 0.5g |
$19.0 | 2023-02-09 | |
| Enamine | EN300-16160-50.0g |
4-(4-methoxyphenyl)butan-2-one |
104-20-1 | 95% | 50.0g |
$57.0 | 2023-02-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-232245-10g |
4-(4-Methoxyphenyl)-2-butanone, |
104-20-1 | 10g |
¥196.00 | 2023-09-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158241-100g |
4-(4-Methoxyphenyl)-2-butanone |
104-20-1 | >97.0%(GC) | 100g |
¥192.90 | 2023-09-02 | |
| TRC | M263065-100g |
4-(4-Methoxyphenyl)-2-butanone |
104-20-1 | 100g |
$ 121.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | D757350-500g |
4-(4-Methoxyphenyl)butan-2-one |
104-20-1 | 98% | 500g |
$105 | 2024-06-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03170-100g |
4-(4-Methoxyphenyl)-2-butanone |
104-20-1 | ≥98% | 100g |
¥608.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X60755-25g |
4-(4-Methoxyphenyl)-2-butanone |
104-20-1 | ≥98% | 25g |
¥78.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03170-SAmPLE |
4-(4-Methoxyphenyl)-2-butanone |
104-20-1 | ≥98% | sample |
¥558.0 | 2024-07-19 |
4-(4-Methoxyphenyl)-2-butanone 関連文献
-
1. Natural products in agarwood and Aquilaria plants: chemistry, biological activities and biosynthesisWei Li,Hui-Qin Chen,Hao Wang,Wen-Li Mei,Hao-Fu Dai Nat. Prod. Rep. 2021 38 528
-
Penghui Cheng,Jianjian Zhang,Jiaguo Huang,Qingqing Miao,Chenjie Xu,Kanyi Pu Chem. Sci. 2018 9 6340
-
3. Synthesis of meta,meta-bridged biaryls ([7.0]-metacyclophanes)via aryl-aryl coupling: factors affecting the cyclisationSalah E. N. Mohamed,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1983 2577
-
Hui Mao,Bing-Xin You,Lie-Jin Zhou,Ting-Ting Xie,Yi-Hang Wen,Xin Lv,Xiao-Xia Wang Org. Biomol. Chem. 2017 15 6157
-
5. Transition metal complexes as linkers for solid phase synthesis: chromium carbonyl complexes as linkers for arenesAlex C. Comely,Susan E. Gibson (née Thomas),Neil J. Hales,Mark A. Peplow J. Chem. Soc. Perkin Trans. 1 2001 2526
104-20-1 (4-(4-Methoxyphenyl)-2-butanone) 関連製品
- 20401-88-1(3-(4-Methoxyphenyl)propanal)
- 40138-66-7(3-(3-Methoxyphenyl)propanal)
- 122-84-9(1-(4-methoxyphenyl)propan-2-one)
- 42924-53-8(Nabumetone)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 4770-00-7(3-cyano-4-nitroindole)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:104-20-1)4-(4-Methoxyphenyl)-2-butanone

清らかである:99%
はかる:1kg
価格 ($):217.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:104-20-1)4-(4-methoxyphenyl)butan-2-one

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ